molecular formula C16H18ClN3O2 B11361949 2-(3-chlorophenoxy)-N-[1-(1-cyclopropylethyl)-1H-pyrazol-5-yl]acetamide

2-(3-chlorophenoxy)-N-[1-(1-cyclopropylethyl)-1H-pyrazol-5-yl]acetamide

Cat. No.: B11361949
M. Wt: 319.78 g/mol
InChI Key: DFNYSMWEORDMTP-UHFFFAOYSA-N
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Description

2-(3-chlorophenoxy)-N-[1-(1-cyclopropylethyl)-1H-pyrazol-5-yl]acetamide is a synthetic organic compound characterized by its unique structural components, including a chlorophenoxy group, a cyclopropylethyl group, and a pyrazolyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-chlorophenoxy)-N-[1-(1-cyclopropylethyl)-1H-pyrazol-5-yl]acetamide typically involves multiple steps:

    Formation of the Chlorophenoxy Intermediate: The initial step involves the reaction of 3-chlorophenol with an appropriate acylating agent to form 3-chlorophenoxyacetic acid.

    Cyclopropylation: The next step involves the introduction of the cyclopropylethyl group. This can be achieved through a Friedel-Crafts alkylation reaction using cyclopropyl ethyl chloride in the presence of a Lewis acid catalyst.

    Pyrazole Formation: The final step involves the formation of the pyrazole ring. This can be accomplished by reacting the intermediate with hydrazine and an appropriate diketone under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-(3-chlorophenoxy)-N-[1-(1-cyclopropylethyl)-1H-pyrazol-5-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenoxy group, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium amide in liquid ammonia.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Amines, thiols.

Scientific Research Applications

2-(3-chlorophenoxy)-N-[1-(1-cyclopropylethyl)-1H-pyrazol-5-yl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(3-chlorophenoxy)-N-[1-(1-cyclopropylethyl)-1H-pyrazol-5-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    2-(3-chlorophenoxy)acetic acid: Lacks the pyrazole and cyclopropylethyl groups.

    N-(1-cyclopropylethyl)-1H-pyrazol-5-amine: Lacks the chlorophenoxy group.

    2-(3-chlorophenoxy)-N-(1H-pyrazol-5-yl)acetamide: Lacks the cyclopropylethyl group.

Uniqueness

2-(3-chlorophenoxy)-N-[1-(1-cyclopropylethyl)-1H-pyrazol-5-yl]acetamide is unique due to its combination of structural features, which confer specific chemical and biological properties. The presence of the chlorophenoxy group enhances its reactivity, while the cyclopropylethyl group contributes to its stability and bioavailability. The pyrazole ring is crucial for its interaction with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C16H18ClN3O2

Molecular Weight

319.78 g/mol

IUPAC Name

2-(3-chlorophenoxy)-N-[2-(1-cyclopropylethyl)pyrazol-3-yl]acetamide

InChI

InChI=1S/C16H18ClN3O2/c1-11(12-5-6-12)20-15(7-8-18-20)19-16(21)10-22-14-4-2-3-13(17)9-14/h2-4,7-9,11-12H,5-6,10H2,1H3,(H,19,21)

InChI Key

DFNYSMWEORDMTP-UHFFFAOYSA-N

Canonical SMILES

CC(C1CC1)N2C(=CC=N2)NC(=O)COC3=CC(=CC=C3)Cl

Origin of Product

United States

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